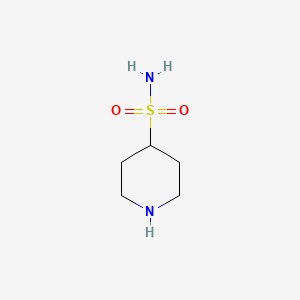![molecular formula C11H17NO4 B2768137 2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-4-carboxylic acid CAS No. 1258652-53-7](/img/structure/B2768137.png)
2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-4-carboxylic acid” is a chemical compound with the molecular formula C11H17NO4 . It is used in research and has a molecular weight of 227.26 .
Synthesis Analysis
The synthesis of this compound involves the α-lithiation and carboxylation of tert-butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate . The N-Protection of the compound with di-tert-butyl dicarbonate (Boc 2 O) affords a compound which carries two different ester groups, one of which can be selectively hydrolyzed under a basic condition .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C11H17NO4/c1-11(2,3)16-10(15)12-5-6-4-7(6)8(12)9(13)14/h6-8H,4-5H2,1-3H3, (H,13,14)/t6-,7-,8-/m1/s1 .Chemical Reactions Analysis
The compound undergoes a series of reactions during its synthesis. It involves the α-lithiation and carboxylation of tert-butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate . The N-Protection of the compound with di-tert-butyl dicarbonate (Boc 2 O) affords a compound which carries two different ester groups, one of which can be selectively hydrolyzed under a basic condition .Physical And Chemical Properties Analysis
The compound has a molecular weight of 227.26 . It is a solid at room temperature . The melting point of the compound is between 133 - 134 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis Techniques and Stereoisomer Analysis
A significant application involves the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, which has improved the efficiency of producing these unnatural amino acids. The research outlines methods to achieve pure cis or trans acids and optical resolution techniques, highlighting the importance of these compounds in synthesizing structurally complex molecules (Bakonyi et al., 2013).
Stereoselective and Scalable Synthesis
Another application is the stereoselective and scalable synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, which underscores the importance of controlling stereoselectivity in cyclopropanation steps. This work contributes to the scalable production of these compounds for further scientific exploration (Gan et al., 2013).
Precursors to β-Amino Acids
Research on C1-Substituted N-tert-butoxycarbonyl-5-syn-tert-butyldimethylsilyloxymethyl-2-azabicyclo[2.1.1]hexanes showcases their role as precursors to conformationally constrained β-amino acids. These precursors are instrumental in forming oligomers with definite secondary structures, indicating their potential in developing peptides and proteins with tailored functions (Krow et al., 2016).
Glutamic Acid Analogues and Peptidomimetics
The synthesis of conformationally constrained 7-azabicyclo[2.2.1]heptane amino acids, such as glutamic acid analogues, from L-serine highlights applications in generating peptidomimetics. These compounds serve as valuable tools for studying peptide-protein interactions and developing novel therapeutic agents (Hart & Rapoport, 1999).
Dipeptide Mimetics for Drug Discovery
Efforts to synthesize azabicyclo[X.Y.0]alkane amino acids as rigid dipeptide mimetics point to their utility in structure-activity relationship studies for peptide-based drug discovery. This research demonstrates the efficiency of synthesizing diastereomers of 9-tert-butoxycarbonyl-2-oxo-3-(N-tert-butoxycarbonylamino)-1-azabicyclo[4.3.0]nonane, offering new avenues for medicinal chemistry applications (Mandal et al., 2005).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-5-7(9(13)14)6-4-8(6)12/h6-8H,4-5H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTQQTUDFXUEEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2C1C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1258652-53-7 |
Source


|
| Record name | 2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

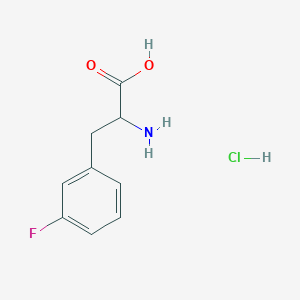
![2-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]benzo[f]chromen-3-one](/img/structure/B2768055.png)
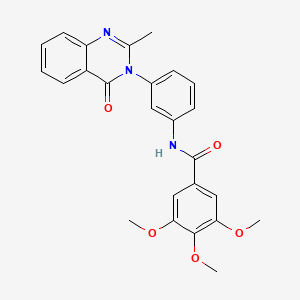
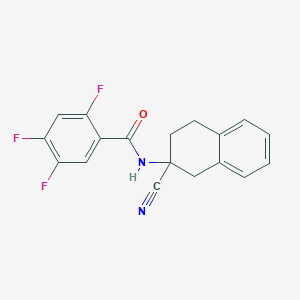

![N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2768061.png)

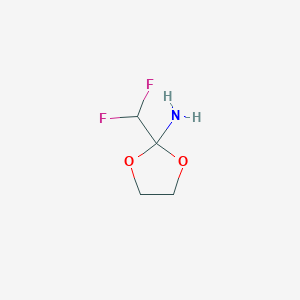
![(3-cyclopropyl-5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2768068.png)

![(3-Fluoro-4-methoxyphenyl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2768072.png)
![6-Tert-butyl-2-[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2768074.png)
![9-(3-chloro-4-methylphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)
